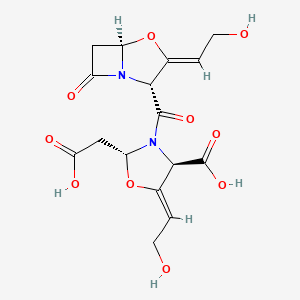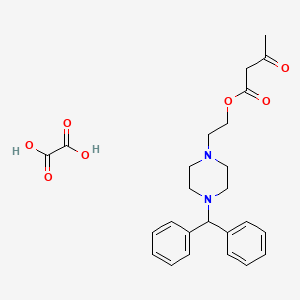
2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate” is a chemical compound with the CAS Number: 1261268-85-2 and a linear formula of C25H30N2O7 . It has a molecular weight of 470.52 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-benzhydryl-1-piperazinyl)ethyl 3-oxobutanoate oxalate . The InChI code is 1S/C23H28N2O3.C2H2O4/c1-19(26)18-22(27)28-17-16-24-12-14-25(15-13-24)23(20-8-4-2-5-9-20)21-10-6-3-7-11-21;3-1(4)2(5)6/h2-11,23H,12-18H2,1H3;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a white to yellow solid at room temperature . It has a molecular weight of 470.52 .Applications De Recherche Scientifique
Summary of the Application
“2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate” is a compound used in the synthesis of pharmaceutical drugs . It’s often used in the creation of optical isomers, which are molecules that are mirror images of each other .
Methods of Application
The compound is synthesized through esterification of optically active monocarboxylic acids . The absolute configurations were determined by X-ray crystallographic analysis .
Results or Outcomes
The synthesized compound showed significant antihypertensive activity in spontaneously hypertensive rats . The (S)- (+)-1 isomer was about 30 and 80 times as potent as the ®- (-)-isomer in antihypertensive activity and in the radioligand binding assay using [3H]nitrendipine, respectively .
Synthesis of Dihydropyrimidin-2 (1H)-ones and thiones
Summary of the Application
The compound is used in the synthesis of dihydropyrimidin-2 (1H)-ones and thiones (DHPMs), which are important heterocyclic compounds due to their excellent biological activities .
Methods of Application
The synthesis of DHPMs involves a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions .
Results or Outcomes
DHPMs exhibit significant biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities . Therefore, the synthesis of DHPMs and their derivatives is drawing more and more attention from organic and medicinal chemists .
Synthesis of Optical Isomers
Summary of the Application
The compound is used in the synthesis of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride .
Methods of Application
The synthesis involves esterification of optically active monocarboxylic acids . The absolute configurations were determined by X-ray crystallographic analysis .
Results or Outcomes
The synthesized compound showed significant antihypertensive activity in spontaneously hypertensive rats . The (S)- (+)-1 isomer was about 30 and 80 times as potent as the ®- (-)-isomer in antihypertensive activity and in the radioligand binding assay using [3H]nitrendipine, respectively .
Preparation of Dihydropyrimidin-2 (1H)-ones/thiones under Solvent-Free Conditions
Summary of the Application
The compound is used in the preparation of dihydropyrimidin-2 (1H)-ones/thiones (DHPMs) under solvent-free conditions .
Methods of Application
The preparation involves a three-component Biginelli reaction between aldehydes, alkyl acetoacetates, and urea or thiourea under solvent-free conditions using a Ziegler–Natta catalyst system and TiCl4/MgCl2/magnesium chloride/methanol .
Results or Outcomes
The prepared DHPMs exhibit significant biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities . Therefore, the synthesis of DHPMs and their derivatives is drawing more and more attention from organic and medicinal chemists .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Propriétés
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3.C2H2O4/c1-19(26)18-22(27)28-17-16-24-12-14-25(15-13-24)23(20-8-4-2-5-9-20)21-10-6-3-7-11-21;3-1(4)2(5)6/h2-11,23H,12-18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYLHXBAEHXIPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

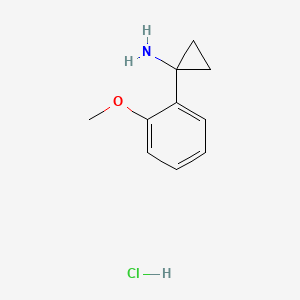
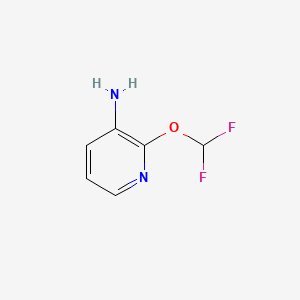
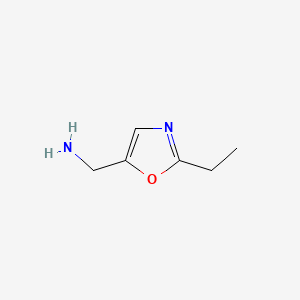
![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)
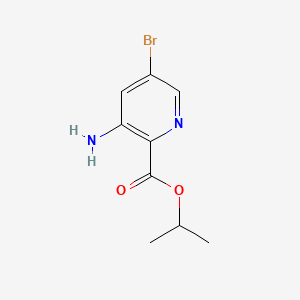
![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)
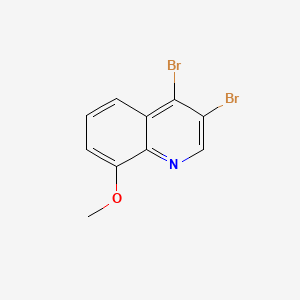
![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)
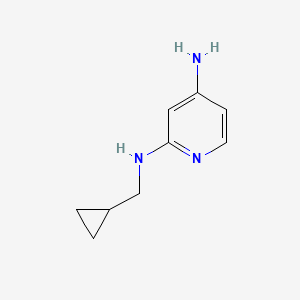
![ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B572298.png)
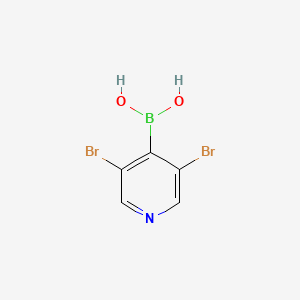
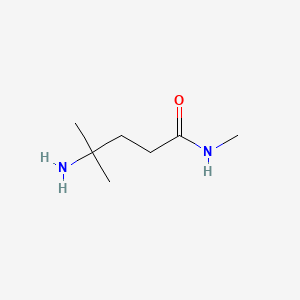
![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)
